D-Galactose-1-13C
Description
Rationale for 13C-Labeling at the C-1 Position of D-Galactose in Tracer Experiments
The specific placement of the ¹³C label at the C-1 position of D-galactose is a deliberate and strategic choice for several key tracer experiments. When D-galactose is metabolized in the body, it primarily enters the Leloir pathway, where it is converted to glucose-1-phosphate and subsequently enters glycolysis. hmdb.ca
This specific labeling is particularly useful for:
Assessing Liver Function: Since the liver is the primary site of galactose metabolism, the rate at which ¹³CO₂ is exhaled after ingesting D-Galactose-1-13C reflects the functional capacity of the liver. nih.govnih.govsemanticscholar.org This has been shown to be effective in distinguishing between healthy individuals and those with liver cirrhosis, and even in stratifying the severity of the disease. nih.gov
Diagnosing and Studying Galactosemia: This is an inherited metabolic disorder where the enzyme needed to process galactose is deficient. hmdb.canih.gov The ¹³C-galactose breath test can help differentiate between individuals with galactosemia and healthy controls by measuring their reduced ability to oxidize galactose. nih.govnih.gov The test can also help distinguish between different genetic variants of the disorder. nih.gov
The choice of the C-1 position allows for a direct and sensitive measurement of a key metabolic endpoint (CO₂ production), providing a clear window into the rate and efficiency of galactose metabolism in the whole body.
Detailed Research Findings
Table 1: Applications and Findings of this compound in Research
| Research Area | Study Focus | Key Findings | Citations |
|---|---|---|---|
| Liver Function | Assessment of liver fibrosis in chronic hepatitis C | The ¹³C-galactose breath test (GBT) results showed a significant difference between control subjects and patients, with the results being dependent on the severity of liver fibrosis. | nih.gov |
| Liver Function | Distinguishing between healthy subjects and those with liver cirrhosis | The ¹³C-GBT was found to be a useful non-invasive tool to differentiate between healthy individuals and patients with liver cirrhosis, and also to distinguish between compensated and decompensated liver disease. | nih.gov |
| Galactosemia | Differentiating galactosemia patients from healthy controls | A ¹³C-galactose breath test demonstrated a marked difference in galactose oxidation between children with and without galactosemia, proving useful in identifying children with GALT deficiencies. | nih.govresearchgate.net |
| Galactosemia | Distinguishing between GALT gene variations | The 1-¹³C galactose breath test was able to differentiate between patients with different GALT gene variations, such as the Duarte-variant. | nih.gov |
| Metabolic Studies | Quantification of plasma D-galactose | A stable-isotope dilution method using ¹³C-labeled galactose was developed for the sensitive and accurate determination of D-galactose concentrations in human plasma, revealing that previous enzymatic methods may have overestimated levels. | oup.comoup.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-ZGYLHYIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([13CH](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447616 | |
| Record name | D-Galactose-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70849-30-8 | |
| Record name | D-Galactose-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Techniques for D Galactose 1 13c and Its Metabolites in Biological Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracing Studies
NMR spectroscopy stands as a powerful, non-destructive analytical tool for the study of metabolites. Its utility in 13C tracing studies stems from its ability to provide detailed structural information and quantify the incorporation of the 13C isotope into various metabolic products.
13C NMR for Positional Labeling Enrichment Analysis of Metabolites
13C NMR spectroscopy is uniquely suited for determining the specific position of the 13C label within a metabolite molecule. This technique, known as positional labeling enrichment analysis, is crucial for elucidating metabolic pathways. When D-Galactose-1-13C is metabolized, the 13C label can be transferred to different carbon positions in downstream metabolites. By analyzing the 13C NMR spectrum, researchers can identify which carbon atoms in a metabolite are enriched with 13C, thereby mapping the flow of carbon from the initial substrate. frontiersin.orgfrontiersin.org For instance, studies have successfully used 13C NMR to trace the incorporation of 13C from labeled glucose into brain glutamate (B1630785) and glutamine, observing the time-dependent enrichment of specific carbon positions. scispace.com The large chemical shift dispersion of 13C NMR provides high resolution, allowing for the clear separation of signals from different carbon atoms within a molecule. nih.gov
The analysis of 13C-13C homonuclear coupling in fully 13C-enriched molecules can further confirm de novo synthesis of polysaccharides. oup.com This approach allows for the unambiguous assignment of signals and provides detailed information on the connectivity of the carbon skeleton. The ability to track the positional enrichment provides a detailed picture of the activity of different metabolic pathways. frontiersin.org
1H NMR and Two-Dimensional NMR Techniques (e.g., COSY, TOCSY) for Structural Elucidation and Quantification of Labeled Metabolites
While 13C NMR is excellent for positional analysis, 1H NMR and two-dimensional (2D) NMR techniques are indispensable for the structural elucidation and quantification of labeled metabolites. 1H NMR provides information on the protons within a molecule, and its sensitivity is significantly higher than that of 13C NMR. nih.gov
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are particularly powerful for complex mixtures. ipb.pt
COSY experiments identify protons that are coupled to each other, helping to establish the connectivity of atoms within a molecule. frontiersin.orgipb.pt
TOCSY experiments extend these correlations to an entire spin system, allowing for the identification of all protons belonging to a particular molecule, which is highly advantageous in overcoming signal overlap in complex spectra. ipb.ptresearchgate.net
Heteronuclear 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), correlate the chemical shifts of protons with directly bonded (HSQC) or long-range coupled (HMBC) carbons. acs.org These methods are instrumental in assigning the 1H and 13C signals of metabolites, which is a prerequisite for their structural confirmation. researchgate.net The combination of these techniques allows for the confident identification and quantification of known and even unknown metabolites in complex biological samples. nih.gov
Application in Live Cell, Tissue Extracts, and Biofluids for Metabolic Intermediates
NMR spectroscopy is highly versatile and can be applied to a variety of biological samples, including live cells, tissue extracts, and biofluids like plasma and urine. nih.govresearchgate.net This flexibility allows for the investigation of metabolic intermediates in their native environments or after extraction.
In-cell NMR enables the real-time monitoring of metabolic processes within living cells, providing a dynamic view of metabolite transformations. acs.org While technically challenging due to lower sensitivity and potential for signal broadening, advancements in NMR technology are making this approach increasingly viable. acs.orgnih.gov
Tissue extracts provide a snapshot of the metabolome of a specific organ or tissue. NMR analysis of tissue extracts has been widely used to study the metabolic effects of diseases or toxins. roehampton.ac.uk
Biofluids , such as urine and blood plasma, are readily accessible and their analysis can provide systemic information about an organism's metabolic state. researchgate.net 1H NMR analysis of biofluids is a sensitive method that requires minimal sample preparation. researchgate.net
The ability to analyze these different sample types provides a comprehensive understanding of D-galactose metabolism at the cellular, tissue, and whole-organism levels. roehampton.ac.uk
Enhanced Sensitivity with 13C-Enriched Substrates in NMR
A significant limitation of 13C NMR is its low sensitivity, primarily due to the low natural abundance of the 13C isotope (approximately 1.1%). nih.govlibretexts.org The use of 13C-enriched substrates like this compound dramatically enhances the sensitivity of NMR detection. nih.govoup.com This enrichment leads to a substantial increase in the signal-to-noise ratio, allowing for the detection of metabolites at much lower concentrations and significantly reducing the time required for data acquisition. oup.comacs.org
For example, the use of 13C-enriched UDP-glucose as a substrate for polysaccharide synthesis resulted in a dramatic increase in the sensitivity of 13C-NMR spectroscopy, reducing the acquisition time from hours to minutes. oup.com This enhanced sensitivity is crucial for studying low-abundance metabolites and for performing dynamic studies that require rapid data collection. nih.govresearchgate.net The increased signal from the 13C label also facilitates the use of more advanced NMR experiments that would otherwise be too time-consuming.
Mass Spectrometry (MS) for Isotope Dilution and Metabolite Profiling
Mass spectrometry is another cornerstone analytical technique for metabolomics, offering exceptional sensitivity and selectivity. When coupled with a separation technique like gas chromatography, it becomes a powerful tool for quantifying D-galactose and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for D-Galactose and Metabolite Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the quantification of D-galactose and its metabolites, such as galactose-1-phosphate and galactitol, in biological samples. nih.gov The method typically involves the derivatization of the analytes to make them volatile for gas chromatography, followed by mass spectrometric detection. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantification technique that is often employed in GC-MS analysis. psu.edu In this approach, a known amount of a stable isotope-labeled internal standard, such as U-13C-labeled galactose or its metabolites, is added to the sample. nih.govnih.gov The ratio of the signal from the naturally abundant analyte to the signal from the labeled internal standard is then used to calculate the concentration of the analyte. This method corrects for variations in sample preparation and instrument response, leading to highly precise and accurate results. oup.com
GC-MS methods have been developed for the simultaneous quantification of multiple galactose metabolites in various biological matrices, including erythrocytes and urine. nih.govnih.gov These methods have proven to be linear over a wide range of concentrations and exhibit good repeatability, with low limits of quantification. nih.govoup.com The ability to accurately measure the levels of D-galactose and its metabolites is critical for monitoring patients with galactosemia and for studying the in vivo turnover of D-[1-13C]galactose. nih.gov
Table 1: Performance Characteristics of a GC-MS Method for Galactose-1-Phosphate Quantification This interactive table summarizes the performance metrics of a typical GC-MS method used for the analysis of galactose metabolites.
| Parameter | Value | Reference |
| Linearity Range | 0-600 µmol/L (RBC) | nih.gov |
| Limit of Quantification | 0.01 µmol/L (RBC) | nih.gov |
| Within-run CV | <15% | nih.gov |
| Between-run CV | <15% | nih.gov |
| Correlation with Enzymatic Assays | r² > 0.927 | nih.gov |
Table 2: Urinary Excretion of Galactitol and Galactonate in Normal Subjects and Galactosemics Measured by GC-MS This interactive table presents typical concentration ranges of galactose metabolites in urine, highlighting the differences between healthy individuals and those with galactosemia.
| Metabolite | Population | Age Group | Concentration Range (mmol/mol Creatinine) | Reference |
| Galactitol | Normal | < 1 year | 8-107 | nih.gov |
| Galactitol | Normal | > 6 years | 2-5 | nih.gov |
| Galactitol | Galactosemic | < 1 year | 397-743 | nih.gov |
| Galactitol | Galactosemic | > 6 years | 125-274 | nih.gov |
| Galactonate | Normal | < 1 year | Non-detectable to 231 | nih.gov |
| Galactonate | Normal | > 6 years | Non-detectable to 25 | nih.gov |
| Galactonate | Galactosemic | < 1 year | 92-132 | nih.gov |
| Galactonate | Galactosemic | > 6 years | 17-46 | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolome Analysis and Isotope Abundance Measurement
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for metabolomics, enabling the separation, detection, and identification of a wide array of metabolites from complex biological samples. When used in conjunction with stable isotope tracers like this compound, LC-MS becomes a powerful tool for metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a biological system. nih.gov The introduction of a 13C label at a specific position, such as the anomeric carbon (C-1) in D-galactose, allows researchers to trace the journey of this carbon atom through various metabolic pathways.
The analytical process begins with the separation of metabolites using liquid chromatography. Techniques such as hydrophilic interaction liquid chromatography (HILIC) and anion-exchange chromatography are particularly effective for separating polar compounds like sugars and their phosphorylated derivatives. osti.govoup.com For instance, a hybrid column with both anion-exchange and HILIC ligands can achieve enhanced selectivity for numerous central metabolites in a single run, resolving challenging isomers of phosphorylated hexoses, pentoses, and trioses. osti.gov Following separation, the mass spectrometer detects the metabolites and, crucially, distinguishes between the unlabeled (endogenous) molecules and their 13C-labeled counterparts based on the mass difference. This allows for the precise measurement of isotope abundance and the mass isotopologue distribution (MID), which is critical for accurate MFA results. nih.gov
Research has demonstrated the development of ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) methods specifically for quantifying the concentration and isotope abundance of 13C-labeled sugar metabolites. nih.gov These methods exhibit excellent linearity and low detection limits, making them suitable for analyzing the incorporation of 13C from tracers like this compound into the metabolome. nih.gov For example, after administering 13C-labeled glucose to cultured cells, LC-MS analysis can reveal the incorporation of the label into various monosaccharides within cell membrane glycans, providing insights into glycosylation dynamics. biorxiv.org The ability to track the 13C label from D-galactose as it is converted to glucose and other downstream products provides a detailed map of substrate utilization and metabolic partitioning. nih.gov
Table 1: Research Findings on LC-MS Methods for 13C-Labeled Sugar Metabolite Analysis This table is interactive. You can sort and filter the data.
| Analytical Method | Key Finding | Application | Reference |
|---|---|---|---|
| UHPLC-HRMS | Developed a method to simultaneously quantify sugar metabolite concentration and mass isotopologue distribution (MID). Achieved R² > 0.99 and detection limits of 0.1 to 50 mg L⁻¹. | 13C Metabolic Flux Analysis (MFA) | nih.gov |
| LC-MS with hybrid IEC-HILIC column | Enhanced selectivity for 27 central metabolites, resolving phosphorylated hexose (B10828440), pentose (B10789219), and triose isomers in a single run. | Plant Central Carbon Metabolism | osti.govoup.com |
| LC-MS/MS | Developed a methodology to accurately measure 13C-labeling in free sugars without a derivatization step, providing data on fluxes around hexose and pentose phosphate (B84403) pools. | Plant Metabolic Flux Analysis | researchgate.net |
| LC-IRMS (Isotope Ratio Mass Spectrometry) | Quantified plasma 13C-galactose and 13C-glucose, demonstrating the conversion of galactose to glucose for energy metabolism during exercise. | Human Substrate Utilization | nih.gov |
| LC-MS with PMP Derivatization | Traced 13C from labeled glucose into seven different monosaccharides in membrane-bound glycans of cancer cells. | Cancer Metabolomics, Glycosylation | biorxiv.org |
Stable-Isotope Dilution Methods for Sensitive Determination of D-Galactose in Biological Fluids (e.g., human plasma)
Stable-isotope dilution (SID) analysis, particularly when coupled with mass spectrometry, represents the gold standard for the accurate and sensitive quantification of endogenous compounds in complex biological matrices like human plasma. nih.gov This methodology is paramount for determining the concentration of D-galactose, especially given the analytical challenges posed by the presence of much larger quantities of structurally similar sugars like D-glucose. oup.comnih.gov The core principle of SID involves adding a known amount of a stable-isotope-labeled version of the analyte—in this case, a 13C-labeled D-galactose such as D-[U-13C6]galactose—to the sample as an internal standard. oup.comnih.gov
Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same effects during sample preparation, extraction, and chromatographic separation, effectively correcting for any sample loss or matrix effects. The quantification is based on the ratio of the mass spectrometric signal of the endogenous (unlabeled) analyte to that of the known amount of the added labeled internal standard. nih.govnih.gov
Several SID methods have been developed for D-galactose and its metabolites. An early, highly sensitive method used gas chromatography-mass spectrometry (GC-MS) after an enzymatic step to remove the abundant D-glucose from plasma samples. oup.comnih.gov This approach allowed for the quantification of plasma D-galactose with a limit of quantification below 0.02 μmol/L. oup.comnih.gov This high sensitivity established that D-galactose from endogenous sources is detectable in human plasma and revealed that conventional enzymatic assays could yield erroneously high results, sometimes by a factor of 3 to 18. oup.comnih.gov More recent approaches favor liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its applicability to a wider range of biomarkers and its operational simplicity. nih.gov For instance, LC-IRMS (isotope ratio mass spectrometry) has been used to quantify both galactose and glucose in as little as 100 μL of plasma with minimal sample processing, using fucose as a chemical and isotopic internal standard. nih.gov
Table 2: Comparison of D-Galactose Concentrations in Human Plasma from Postabsorptive Subjects This table is interactive. You can sort and filter the data.
| Subject Group | Concentration by SID-MS (μmol/L) | n | Concentration by Conventional Enzymatic Assay (μmol/L) | Reference |
|---|---|---|---|---|
| Healthy Adults | 0.12 ± 0.03 | 16 | 0.36 (3-fold higher) | oup.comnih.gov |
| Diabetic Patients | 0.11 ± 0.04 | 15 | 2.0 (18-fold higher) | oup.comnih.gov |
| Patients with Classical Galactosemia | 1.44 ± 0.54 | 10 | 5.3 (3.7-fold higher) | oup.comnih.gov |
| Heterozygous Parents of Galactosemic Patients | 0.17 ± 0.07 | 5 | 1.1 (6.5-fold higher) | oup.comnih.gov |
High-Resolution Mass Spectrometry for Resolving Multi-Isotope Incorporations
High-resolution mass spectrometry (HRMS) is a critical technology for advanced metabolomics studies involving stable isotope tracers like this compound. nih.gov Its ability to measure mass-to-charge ratios (m/z) with very high accuracy and resolving power allows it to distinguish between molecules with very small mass differences. This capability is essential for resolving the complex isotopic patterns that arise when a 13C-labeled substrate is metabolized, leading to the incorporation of one or more 13C atoms into various downstream metabolites. nih.gov
In metabolic flux analysis, cells metabolize the 13C-labeled tracer, resulting in products that are a mixture of different isotopologues (molecules that differ only in their isotopic composition). For example, a six-carbon sugar metabolite could exist as M+0 (unlabeled), M+1 (containing one 13C atom), M+2 (containing two 13C atoms), and so on. HRMS can resolve the signals from each of these isotopologues, providing a detailed mass isotopologue distribution (MID). nih.gov This information is vital for computational models that calculate metabolic fluxes. sci-hub.se
A significant advantage of HRMS is its ability to overcome spectral interferences that can plague lower-resolution instruments, especially in dual- or triple-tracer studies. nih.gov For example, when using both 13C- and 2H-labeled tracers, HRMS can completely differentiate the ions from each tracer type, simplifying the calculation of tracer enrichment. nih.gov An Orbitrap mass spectrometer operating at a resolution of 100,000 can easily separate the signals of deprotonated glucose molecules labeled with 13C from those labeled with 2H. nih.gov Furthermore, the high mass accuracy of HRMS aids in the confident identification of metabolites. By determining the exact number of carbon atoms in an unknown metabolite through techniques like Isotopic Ratio Outlier Analysis (IROA), HRMS significantly reduces the number of possible molecular formulae, enhancing compound identification. nih.gov This resolving power is crucial for accurately tracing the metabolic fate of this compound and for building precise, validated models of cellular metabolism. nih.gov
Table 3: Illustrative Resolving Power of HRMS for Isotopic Tracers This table is interactive. You can sort and filter the data.
| Isotopic Tracer Combination | Analytical Challenge | HRMS Solution | Key Outcome | Reference |
|---|---|---|---|---|
| [1-2H1]-, [6,6-2H2]-, and [1,6-13C2]glucose | Spectral interferences between different labeled species on low-resolution instruments. | Use of an Orbitrap at 100,000 mass resolution to monitor ions at their exact masses. | Complete differentiation of ions from 2H- and 13C-labeled tracers, simplifying enrichment calculations. | nih.gov |
| 5% and 95% 13C-labeled samples (IROA) | Differentiating biological signals from background and determining molecular formulae. | HRMS detects characteristic isotopic patterns that yield the exact number of carbons. | Improved compound identification and relative quantification without internal standards. | nih.gov |
| 13C-labeled sugars and their metabolites | Accurately determining the Mass Isotopologue Distribution (MID) for flux analysis. | UHPLC-HRMS systems can quantify the concentration and labeling state of multiple sugar metabolites simultaneously. | Provides accurate and precise MID data critical for correct Metabolic Flux Analysis (MFA) results. | nih.gov |
| 13C-labeled phospholipids | Analyzing metabolic flux in situ with spatial information. | Pairing 13C-isotopic labeling with Mass Spectrometry Imaging (MSI) using HRMS. | Enables streamlined analysis of isotopically labeled MSI data to provide spatio-temporal details of biosynthesis. | nsf.gov |
Applications of D Galactose 1 13c in Diverse Biological and Biomedical Research
Metabolic Flux Analysis (MFA) and Pathway Elucidation
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates of intracellular metabolic pathways. creative-proteomics.com The use of 13C-labeled substrates, such as D-Galactose-1-13C, is central to 13C-MFA, which is considered the gold standard for measuring in vivo metabolic fluxes. creative-proteomics.com When cells metabolize this compound, the 13C label is incorporated into various downstream metabolites. The specific pattern of 13C enrichment in these metabolites is highly sensitive to the relative activities of different pathways, allowing researchers to deduce the flow of carbon through the metabolic network. creative-proteomics.com
This compound is instrumental in dissecting the complexities of carbohydrate metabolism. As a C-4 epimer of glucose, galactose enters central carbon metabolism, and its labeled carbon can be traced through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. smolecule.comnih.gov This allows for a detailed quantitative analysis of both catabolic fluxes, which break down molecules to generate energy, and anabolic fluxes, which use energy to construct cellular components. For instance, by tracking the distribution of the 13C label from this compound into amino acids and lactate (B86563), researchers can quantify the relative contributions of galactose to energy production and biomass synthesis.
The primary route for galactose catabolism is the Leloir pathway. wikipedia.orgyoutube.com this compound serves as an invaluable tool for probing the activity of this pathway and quantifying its intermediates. The pathway begins with the phosphorylation of galactose to galactose-1-phosphate (Gal-1-P) by the enzyme galactokinase. wikipedia.orgwikipedia.org Subsequently, galactose-1-phosphate uridylyltransferase (GALT) converts Gal-1-P to UDP-galactose, using UDP-glucose as a co-substrate. wikipedia.org Finally, UDP-galactose 4-epimerase interconverts UDP-galactose and UDP-glucose, linking galactose metabolism to mainstream glucose pathways. wikipedia.org
Studies using 13C-labeled galactose have successfully detected key intermediates of the Leloir Pathway. For example, in glioblastoma cells, 13C NMR spectroscopy detected 13C-labeled Gal-1-P and UDP-Galactose after incubation with labeled galactose, confirming active metabolism through this pathway. mdpi.com The ability to trace the 13C label from this compound into these specific intermediates provides direct evidence of pathway activity and allows for the quantification of flux through each enzymatic step.
| Intermediate | Enzyme | Role in Pathway |
|---|---|---|
| Galactose-1-phosphate (Gal-1-P) | Galactokinase | First committed step in galactose metabolism. wikipedia.orgwikipedia.org |
| UDP-Galactose | Galactose-1-phosphate uridylyltransferase (GALT) | Central intermediate connecting galactose to glucose metabolism and glycoconjugate synthesis. wikipedia.org |
| UDP-Glucose | UDP-galactose 4-epimerase | Epimerized from UDP-Galactose, linking it to glycolysis and glycogen (B147801) synthesis. wikipedia.org |
Cells and microorganisms exhibit remarkable metabolic flexibility, rewiring their pathways in response to environmental changes or disease states. This compound is used to investigate this metabolic reprogramming. By comparing the 13C labeling patterns in metabolites from cells grown under different conditions, researchers can identify shifts in carbon distribution. For example, studies have used 13C-MFA to characterize the metabolic shifts that occur during the differentiation and immune stimulation of human cell lines. nih.gov This approach can reveal how cells alter their reliance on different carbon sources and redirect metabolic flux to meet changing bioenergetic and biosynthetic demands. In various microbial systems, labeled galactose helps to understand how these organisms utilize different sugars present in their environment. nih.govnih.gov
The application of this compound extends beyond cell culture to in vivo studies in whole animal models and humans, providing insights into organ-specific and systemic metabolism. nih.govspringernature.com Following administration of the labeled sugar, the distribution and incorporation of the 13C isotope into metabolites can be measured in various tissues and biofluids, such as blood and expired air. nih.govnih.gov
One study in human volunteers investigated the oxidation of orally ingested [1-13C]galactose during exercise. nih.gov By measuring the 13CO2 in expired air, researchers determined the rate at which exogenous galactose was oxidized for energy. nih.gov The results showed that the peak oxidation rate of galactose was significantly lower than that of glucose, indicating different metabolic fates for these two sugars under exercise conditions. nih.gov Similarly, studies in mice deficient in the GALT enzyme have used [13C]galactose to trace the accumulation of galactose and its metabolites in different tissues, providing a model for the human genetic disorder galactosemia. nih.gov
| Carbohydrate Tracer | Peak Exogenous Oxidation Rate (g/min) | Percentage of Ingested Carbohydrate Oxidized |
|---|---|---|
| [1-13C]galactose | 0.41 ± 0.03 nih.gov | 21% nih.gov |
| [U-13C]glucose | 0.85 ± 0.04 nih.gov | 46% nih.gov |
The choice of carbohydrate source can significantly influence a cell's primary mode of energy production. While glucose is rapidly metabolized through glycolysis, galactose metabolism is generally slower, which can force cells to rely more on mitochondrial oxidative phosphorylation (OXPHOS) for ATP production. nih.govnih.gov This phenomenon is exploited in research to study mitochondrial function. By replacing glucose with galactose in cell culture media, researchers can unmask mitochondrial dysfunction that might be concealed by high glycolytic activity. nih.gov Studies have shown that culturing cells in galactose-containing medium increases oxygen consumption rates and the levels of OXPHOS proteins. nih.govresearchgate.net this compound can be used in these "galactose-forced" systems to trace the flow of carbon through the TCA cycle and electron transport chain, providing a detailed picture of how galactose metabolism is coupled to oxidative phosphorylation and how it differs from the more glycolytic-centric metabolism of glucose. nih.govresearchgate.net
Glycobiology Research: Glycan Synthesis and Structure Elucidation
Beyond its role in central energy metabolism, galactose is a fundamental component of complex carbohydrates, including glycoproteins and glycolipids. This compound is a valuable tool in glycobiology for studying the synthesis and structure of these glycans. The labeled galactose can be enzymatically incorporated into glycan chains, allowing researchers to use NMR spectroscopy to study the dynamics and structure of the carbohydrate moiety.
In a notable study, [U-13C]galactose was enzymatically attached to the nonreducing end of the carbohydrate chain of the protein ovalbumin. nih.gov The 13C NMR spectra of the modified protein showed distinct, well-resolved signals from the labeled galactose carbons. nih.gov By analyzing the relaxation parameters of these signals, the researchers were able to gain insights into the internal motions of the carbohydrate chain, demonstrating that the terminal galactose unit had considerable independent motion relative to the protein backbone. nih.gov This approach provides detailed structural and dynamic information that is crucial for understanding the biological functions of glycoproteins.
Tracing Galactose Incorporation into Glycoproteins, Glycolipids, and Cell Membrane Glycans
The strategic placement of the ¹³C label at the anomeric carbon of galactose allows for precise tracking of its incorporation into a wide array of glycoconjugates. Glycans, which are complex carbohydrate structures, are essential components of glycoproteins and glycolipids, playing critical roles in cell signaling, immune recognition, and adhesion. researchgate.net By introducing this compound into cell cultures or animal models, scientists can follow the metabolic flux of galactose into these macromolecules.
Stable isotope tracing combined with metabolomics provides a direct method for observing the allocation of sugars to nucleotide sugars and subsequently to cell membrane glycans. researchgate.net For instance, researchers have developed methods that use ¹³C-labeled glucose and galactose to track carbon incorporation into the monosaccharide units of cell-membrane glycans. biorxiv.org This involves culturing cells in a medium containing the labeled sugar, isolating the cell membranes, hydrolyzing the glycans to release the monosaccharides, and then analyzing the isotopic enrichment using LC-MS. biorxiv.org This approach reveals how different cell types prioritize glucose and galactose for building their surface glycan structures, known as the "glycocalyx."
Research findings from such tracing studies have demonstrated that it is possible to detect and quantify the incorporation of ¹³C from labeled precursors into various monosaccharides within the cell membrane. biorxiv.org This methodology is crucial for understanding how cellular metabolism supports the synthesis of the complex glycan structures necessary for normal physiological function and how these processes are altered in disease states. researchgate.net
Deciphering Glycan Structures and Intricate Biosynthetic Pathways
The complexity and heterogeneity of glycan structures present a significant analytical challenge. Isotopic labeling with compounds like this compound is instrumental in overcoming this challenge. The ¹³C label acts as a spectroscopic probe, helping to distinguish specific sugar residues within a large polysaccharide or oligosaccharide chain. wikipedia.org
In the field of NMR spectroscopy, selective ¹³C-labeling is particularly powerful. For repeating glycan oligomers, where many sugar units are chemically identical, the NMR signals often overlap, making structural analysis difficult. nih.gov Introducing a ¹³C label at a specific galactose unit breaks this degeneracy, allowing researchers to unambiguously identify signals from that particular unit. nih.gov This technique has been employed to study the interaction between polylactosamine chains and galectins, a family of glycan-binding proteins. By selectively labeling specific galactose residues, researchers could pinpoint the exact binding epitopes within the repeating sugar sequence that are preferred by different galectins. nih.gov
Furthermore, tracing the flow of ¹³C from D-galactose into various nucleotide sugars—the activated donors for glycosylation—provides a dynamic view of the biosynthetic pathways. nih.gov For example, tracing the incorporation of ¹³C₆-glucose allows researchers to follow the carbon flow into UDP-glucose, UDP-N-acetylglucosamine (UDP-GlcNAc), and CMP-N-acetylneuraminic acid (CMP-Neu5Ac), revealing the activity of interconnected pathways like glycolysis and the pentose phosphate pathway. nih.gov A similar approach using this compound can elucidate the kinetics and regulation of the Leloir pathway, which is the primary route for converting galactose into glucose-1-phosphate for entry into glycosylation pathways.
Analysis of Glycosylation Changes in Congenital Disorders of Glycosylation (CDG) and Other Pathological States
Congenital Disorders of Glycosylation (CDG) are a group of rare genetic diseases caused by defects in the synthesis of glycans. oup.com These defects can affect virtually any organ system, leading to a wide range of clinical symptoms. mayocliniclabs.com Analyzing the precise biochemical flaw is crucial for diagnosis and developing potential therapies.
Isotope-tracing studies using this compound are proving invaluable in this area. For example, in Phosphoglucomutase 1 (PGM1)-CDG, a disorder where the conversion between glucose-6-phosphate and glucose-1-phosphate is impaired, galactose supplementation is a potential treatment. acs.orgacs.org To understand how this therapy works at a molecular level, researchers use ¹³C-labeled galactose in patient-derived fibroblasts. acs.orgacs.org By tracing the labeled galactose, they can quantify its conversion into UDP-glucose and other essential nucleotide sugars, demonstrating how exogenous galactose can bypass the enzymatic block and restore the supply of building blocks for glycosylation. acs.orgacs.org
These studies combine ¹³C-labeled tracers with advanced LC-MS techniques that can separate and quantify different hexose-phosphate isomers, providing a detailed profile of metabolic changes upon treatment. acs.org This functional readout of genetic variants helps confirm diagnoses and provides a platform to test the efficacy of therapeutic strategies at the cellular level. researchgate.net
| Application in CDG Research | Methodology | Key Findings |
| Investigating PGM1-CDG Pathophysiology | Tracing ¹³C-labeled galactose in patient fibroblasts using LC-MS. acs.orgacs.org | Demonstrates that supplemental galactose can be converted to UDP-glucose, bypassing the genetic defect and restoring nucleotide sugar pools. acs.org |
| Improving Diagnostics | Combining isotope tracing with highly selective LC-MS to resolve hexose-phosphate isomers. acs.org | Provides detailed metabolic profiles in CDG cells, offering insights for improved diagnostic and therapeutic strategies. acs.org |
Studying Protein-Carbohydrate Interactions with Labeled Oligosaccharides
The interactions between proteins and carbohydrates are fundamental to countless biological processes, from immune responses to pathogen infection. nih.govrsc.org However, these interactions are often of low to moderate affinity, making them challenging to study. Isotope labeling of oligosaccharides provides a powerful tool for investigating these binding events in atomic detail.
NMR techniques such as Saturation Transfer Difference (STD) NMR and isotope-edited experiments are particularly well-suited for this purpose. nih.govnih.gov When an oligosaccharide containing a ¹³C-labeled galactose binds to a protein, the NMR signals corresponding to the labeled residue are specifically affected. This allows researchers to identify which part of the glycan is in direct contact with the protein and to map the binding interface.
For example, a protocol has been described for the enzymatic labeling of terminal galactose residues on the glycan chains of immunoglobulin G (IgG) with ¹³C. nih.gov Isotope-edited NMR experiments on the labeled glycoprotein (B1211001) revealed that the galactose residues exist in distinct environments, with one arm of the glycan interacting closely with the protein surface while the other is more mobile. nih.gov This type of detailed structural information is crucial for understanding how glycan structure modulates protein function and for the rational design of glycomimetic drugs that can inhibit these interactions.
Neurobiology and Brain Metabolism Studies
The brain has a high metabolic rate and relies on a constant supply of energy substrates. While glucose is the primary fuel, other sugars like galactose can also be metabolized by brain tissue. This compound serves as a critical tracer for investigating these metabolic pathways in both healthy and pathological states.
Investigation of Galactose Metabolism Pathways in Brain Tissue and Neural Cells
Once it crosses the blood-brain barrier, galactose can be taken up by neural cells and metabolized. Using this compound allows for the unambiguous tracking of its metabolic fate. Studies in animal models have shown that after administration of [¹³C]galactose, the label is incorporated into various metabolites in the brain. nih.gov
The primary route is the Leloir pathway, where galactose is converted to galactose-1-phosphate, then to UDP-galactose, and subsequently epimerized to UDP-glucose. This UDP-glucose can then enter central energy metabolism or be used for glycogen synthesis or the formation of glycoproteins and glycolipids. Research has shown that galactose metabolites can persist in the brain for a significant amount of time. jneurology.com
A study using NMR to analyze tissues from mice given [¹³C]galactose found labeled galactose, galactose-1-phosphate, and galactitol in the brain. nih.gov The presence of labeled glucose and lactate was also detected, indicating that galactose can be successfully converted into substrates for glycolysis in the brain. nih.gov This demonstrates that brain cells possess the necessary enzymatic machinery to utilize galactose as an alternative energy source. jneurology.com
| Metabolite Detected in Brain | Significance | Reference |
| [¹³C]Galactose | Indicates uptake of the tracer into brain tissue. | nih.gov |
| [¹³C]Galactose-1-phosphate | Confirms activity of galactokinase, the first step of the Leloir pathway. | nih.gov |
| [¹³C]Galactitol | Shows activity of the alternative aldose reductase pathway. | nih.gov |
| [¹³C]Glucose / [¹³C]Lactate | Demonstrates complete conversion of galactose to glycolytic substrates. | nih.gov |
Understanding Metabolic Alterations in D-Galactose-Induced Brain Aging Models
Chronic administration of D-galactose to rodents is a widely used experimental model to simulate brain aging. nih.govnih.govplos.org High levels of galactose can lead to the formation of advanced glycation end-products (AGEs) and induce oxidative stress, mitochondrial dysfunction, inflammation, and cognitive decline, mimicking features of natural aging. nih.govfrontiersin.org
Using this compound in this model can provide profound insights into the underlying metabolic disturbances. By tracing the labeled galactose, researchers can investigate several key questions:
Flux through pathological pathways: The model is based on the idea that excess galactose is shunted into alternative pathways. Tracing with this compound can quantify the flux of galactose into galactitol and galactonate, metabolites that can contribute to osmotic and oxidative stress.
Formation of AGEs: The ¹³C label can be tracked into amino acids and proteins, allowing for the direct detection and quantification of AGEs formed from galactose. This helps to clarify the role of glycation in the neurodegenerative process. nih.gov
Impact on central energy metabolism: Researchers can assess how the metabolic burden of high galactose levels affects central energy pathways like glycolysis and the citric acid cycle. jneurology.com Studies have shown that D-galactose administration can lead to abnormalities in the mitochondrial respiratory chain in the brain. jneurology.com Tracing the fate of the ¹³C label into metabolites like glutamate (B1630785) and GABA can reveal alterations in neurotransmitter synthesis linked to energy metabolism. jneurology.com
This approach allows for a direct link to be drawn between the administration of D-galactose and the specific metabolic shifts that drive the aging phenotype in this important experimental model. nih.gov
Interplay with Glucose Metabolism and its Impact on Brain Energy Homeostasis
The stable, non-radioactive isotope, this compound, serves as a critical tracer for elucidating the intricate pathways of galactose metabolism and its subsequent interaction with glucose metabolism, particularly within the complex environment of the brain. The brain, with its high energy demands, primarily relies on glucose for fuel. However, it also possesses the capacity to metabolize other hexoses like galactose. nih.gov Studies utilizing this compound have been instrumental in mapping the metabolic fate of galactose and understanding its influence on cerebral energy homeostasis.
Research has shown that the brain can take up and metabolize galactose. nih.gov Upon administration, 13C-labeled galactose is converted into various metabolites, and its journey can be tracked using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.gov In normal functioning, galactose is ultimately converted to glucose and lactate, which are key energy substrates for the brain. nih.gov The conversion of galactose to amino acids such as glutamate, glutamine, and GABA has also been observed, a process that consumes ammonia (B1221849) and may have neuroprotective implications. nih.gov
A pivotal aspect of brain energy metabolism is the astrocyte-neuron lactate shuttle (ANLS) hypothesis. This model proposes that astrocytes, a type of glial cell, take up glucose from the bloodstream, metabolize it to lactate, and then shuttle this lactate to neurons as an energy source. researchgate.net The use of 13C-labeled substrates, including this compound, allows researchers to probe the dynamics of this shuttle. By tracing the flow of the 13C label from galactose to lactate and then into neuronal metabolites, scientists can gain insights into the rates of glycolysis in astrocytes and the subsequent utilization of lactate by neurons. nih.govyoutube.com This provides a more nuanced understanding of the metabolic coupling between these two crucial brain cell types.
Furthermore, studies involving this compound can help to differentiate between astrocytic and neuronal metabolism. The labeled carbon from this compound can be traced as it is incorporated into different molecules within distinct cellular compartments, shedding light on the specific metabolic roles of astrocytes and neurons in both health and disease.
Interactive Data Table: Key Metabolic Fates of this compound in the Brain
| Metabolite | Key Finding | Implication for Brain Energy Homeostasis |
| [13C]Glucose and [13C]Lactate | This compound is converted to these primary energy substrates, which can then be utilized by both astrocytes and neurons. nih.gov | Demonstrates that galactose can serve as an alternative fuel source for the brain, contributing to overall energy balance. |
| [13C]Glutamate, [13C]Glutamine, [13C]GABA | The carbon backbone of this compound is incorporated into these key neurotransmitters and their precursors. nih.gov | Highlights the role of galactose metabolism in neurotransmitter synthesis and cycling, which is an energy-intensive process. |
| Astrocyte-Neuron Lactate Shuttle | Tracing the 13C label from galactose to lactate provides evidence for the transfer of energy substrates from astrocytes to neurons. researchgate.netyoutube.com | Supports the concept of metabolic compartmentalization and cooperation between different brain cell types to meet energy demands. |
Nutritional and Physiological Studies
Assessment of Sugar Digestion, Absorption, and Utilization in Human Anatomy
This compound has proven to be a valuable tool in nutritional and physiological research for assessing the digestion, absorption, and subsequent metabolic fate of galactose in the human body. As a stable isotope-labeled tracer, it allows for non-invasive and precise measurements of these processes.
One of the key applications in this area is the use of this compound in breath tests. After oral ingestion of the labeled galactose, its absorption and metabolism can be tracked by measuring the appearance of 13CO2 in the expired air. The rate and extent of 13CO2 exhalation provide a direct indication of how efficiently the body is digesting the galactose-containing disaccharide lactose (B1674315) (if co-administered with a source of glucose), absorbing the monosaccharide galactose, and then oxidizing it for energy.
Research comparing the oxidation rates of orally ingested galactose and glucose has provided significant insights into their differential utilization, particularly during physical activity. For instance, a study on trained cyclists demonstrated that the peak oxidation rate of ingested galactose was significantly lower than that of glucose. nih.gov This suggests that galactose is a less readily available source of energy during exercise compared to glucose. nih.gov Such studies are crucial for formulating optimal nutritional strategies for athletes and individuals with high energy expenditures.
The data from these studies can be summarized to highlight the comparative utilization of these two sugars:
| Parameter | This compound | [U-13C]Glucose |
| Peak Exogenous Oxidation Rate ( g/min ) | 0.41 ± 0.03 nih.gov | 0.85 ± 0.04 nih.gov |
| Percentage of Ingested Carbohydrate Oxidized | 21% nih.gov | 46% nih.gov |
| Endogenous Carbohydrate Utilization (g) | 124.4 ± 6.7 nih.gov | 100.1 ± 3.6 nih.gov |
These findings underscore the importance of this compound in quantifying the metabolic handling of dietary sugars, providing a basis for evidence-based nutritional recommendations.
Role in Modulating Cellular Redox Homeostasis and Oxidative Stress Tolerance
The administration of D-galactose, particularly in high doses over extended periods, has been widely used in animal models to induce a state of accelerated aging, characterized by increased oxidative stress. science.govmdpi.comfrontiersin.org This model has been instrumental in studying the mechanisms underlying age-related cellular damage and in evaluating the potential of various compounds to mitigate these effects.
Chronic exposure to D-galactose leads to the accumulation of reactive oxygen species (ROS) and a subsequent imbalance in cellular redox homeostasis. frontiersin.org This is evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). frontiersin.org
While direct studies specifically using this compound to trace its contribution to oxidative stress are less common, the broader research on D-galactose-induced aging provides a critical context. The metabolic pathways of galactose can lead to the formation of advanced glycation end-products (AGEs), which are known to promote oxidative stress and inflammation. mdpi.com
The use of the D-galactose aging model allows researchers to investigate the efficacy of antioxidants and other therapeutic interventions in restoring redox balance. For example, studies have shown that treatment with certain plant extracts or compounds can significantly increase the activity of antioxidant enzymes and reduce markers of oxidative damage in D-galactose-treated animals. science.gov These investigations, while not directly employing the isotopic label, are fundamentally linked to the metabolic consequences of high galactose exposure, a process that could be more deeply understood through tracer studies with this compound.
Studying Galactosemia and Lactose Intolerance at a Precise Metabolic Level
This compound is an invaluable tool for investigating inborn errors of galactose metabolism, such as galactosemia, and for understanding the metabolic basis of lactose intolerance.
Galactosemia is a genetic disorder characterized by a deficiency in one of the enzymes required for the normal metabolism of galactose. The most common form is a deficiency of galactose-1-phosphate uridylyltransferase (GALT). This leads to the accumulation of galactose and its metabolites, such as galactose-1-phosphate and galactitol, in various tissues, causing severe health problems.
Studies in animal models of galactosemia have utilized 13C-labeled galactose to trace the metabolic fate of this sugar in the absence of a functional GALT enzyme. nih.gov These studies have revealed the tissue-specific patterns of metabolite accumulation. For instance, in GALT-deficient mice, administration of [13C]galactose leads to high levels of labeled galactose, galactose-1-phosphate, and galactitol in tissues like the liver and kidney. nih.gov In contrast, in normal mice, the 13C label is rapidly incorporated into glucose and lactate, with minimal accumulation of galactose or its direct metabolites. nih.gov
This precise metabolic mapping, made possible by this compound, helps to elucidate the pathophysiology of galactosemia and provides a platform for testing the efficacy of potential therapeutic interventions.
Tissue Distribution of [13C]Galactose Metabolites in GALT-Deficient vs. Normal Mice
| Tissue | Metabolite | GALT-Deficient (G/G) Mice | Normal (N/N) Mice |
| Liver | [13C]Galactose | High | Not Detected |
| [13C]Galactose-1-phosphate | High | Not Detected | |
| [13C]Galactitol | Low | Not Detected | |
| Kidney | [13C]Galactose | High | Not Detected |
| [13C]Galactitol | High | Barely Detectable | |
| Brain | [13C]Galactose-1-phosphate | Present | Not Detected |
In the context of lactose intolerance, which results from a deficiency in the enzyme lactase, this compound can be used in conjunction with unlabeled glucose to create a labeled lactose molecule. The appearance of 13CO2 in the breath after ingestion of this labeled lactose can be used as a diagnostic tool to assess the activity of lactase in the small intestine. A reduced or absent peak in 13CO2 exhalation would indicate an inability to hydrolyze lactose into its constituent monosaccharides, glucose and galactose, confirming a diagnosis of lactose intolerance.
Pharmaceutical and Drug Metabolism Research
Evaluating Metabolic Fates of Novel Therapeutic Agents in Carbohydrate Metabolism
The use of stable isotope-labeled compounds like this compound is a cornerstone of modern pharmaceutical research, particularly in the field of drug metabolism and pharmacokinetics. While direct studies detailing the use of this compound to trace the metabolic fate of specific therapeutic agents are often proprietary, the principles of its application are well-established within the broader context of metabolic research.
Novel therapeutic agents, especially those designed to modulate metabolic pathways, can have significant effects on carbohydrate metabolism. This compound can be employed as a probe to investigate how a new drug influences the flux through the galactose metabolic pathway and its downstream integration with glucose metabolism.
For example, if a new drug is being developed to treat a metabolic disorder, researchers could administer this compound to preclinical models or in human clinical trials, both with and without the drug. By analyzing the isotopic enrichment in various metabolites in blood, urine, and tissues, they can determine if the drug alters the rate of galactose absorption, its conversion to glucose, or its utilization in other metabolic pathways.
This approach can provide crucial information on:
Mechanism of Action: Confirming whether a drug has its intended effect on a specific metabolic pathway.
Off-Target Effects: Identifying any unintended alterations in carbohydrate metabolism that could lead to adverse effects.
Drug-Nutrient Interactions: Understanding how the presence of dietary sugars like galactose might influence the metabolism and efficacy of a drug.
The ability to trace the metabolic fate of this compound with high precision allows for a detailed assessment of the metabolic impact of new therapeutic agents, contributing to a more comprehensive understanding of their pharmacological profile.
Investigating Drug Impact on Pivotal Metabolic Pathways using Isotope Tracing
The administration of this compound provides a powerful and non-invasive method for assessing the impact of pharmaceutical compounds on hepatic metabolism. Since the liver is the primary site for both drug detoxification and galactose metabolism, any drug-induced liver injury (DILI) can alter the organ's capacity to process this sugar. By tracing the path of the ¹³C isotope, researchers can quantify the functional consequences of drug therapy on key metabolic routes, particularly the Leloir pathway of galactose oxidation.
The primary application in this context is the ¹³C-Galactose Breath Test (¹³C-GBT). After oral or intravenous administration of this compound, the labeled galactose is taken up by hepatocytes and metabolized. This process ultimately cleaves the ¹³C-labeled carbon, which is released as carbon dioxide (¹³CO₂) in the breath. The rate and cumulative amount of exhaled ¹³CO₂ serve as a direct measure of the liver's cytosolic metabolic function. A reduction in the excretion of ¹³CO₂ following drug administration indicates impaired metabolic capacity, signaling potential hepatotoxicity. nih.gov
Detailed Research Findings
Research has validated the use of galactose metabolism as a sensitive marker for liver function changes, including those induced by long-term medication. A notable longitudinal study investigated the effects of low-dose methotrexate (B535133) , a drug widely used for rheumatoid arthritis, on liver function.
In a study by Beyeler et al. (1997), patients receiving long-term methotrexate therapy were monitored annually using quantitative liver function tests, including the galactose elimination capacity test. The research revealed a decline in liver function over the course of the treatment. nih.gov This finding is significant as it demonstrates that the metabolic pathway responsible for galactose processing is sensitive to the chronic effects of methotrexate. Such an approach allows for the early detection of subtle, subclinical liver impairment before more severe damage, such as fibrosis or cirrhosis, becomes evident through standard liver enzyme tests. nih.gov While routine aminotransferase levels can fluctuate, the galactose metabolism test provides a more stable and quantitative assessment of the liver's functional reserve, making it a valuable tool for monitoring patients on potentially hepatotoxic drugs. nih.gov
The principle of using this compound extends to other drugs known to pose a risk of DILI, such as the antituberculosis agent isoniazid . nih.gov Although transient elevations in serum aminotransferase levels are common in patients taking isoniazid, a more direct measure of metabolic function like the ¹³C-GBT could help distinguish between benign, adaptive responses and the onset of significant liver injury. nih.govmedscape.com
The table below outlines the application of this compound tracing for monitoring the metabolic impact of specific drugs associated with hepatotoxicity.
| Hepatotoxic Drug | Therapeutic Class | Potential Metabolic Impact on Liver | Application of this compound Isotope Tracing |
|---|---|---|---|
| Methotrexate | Antimetabolite, Immunosuppressant | Inhibition of hepatic cell processes, potentially leading to fatty liver disease, fibrosis, and cirrhosis over long-term use. nih.gov | To quantitatively monitor changes in galactose oxidation capacity, providing an early warning for declining hepatic functional reserve. nih.gov |
| Isoniazid | Antibiotic (Antituberculosis) | Production of toxic metabolites that can cause acute hepatocellular injury, ranging from asymptomatic enzyme elevation to severe hepatitis. nih.gov | To assess the degree of functional metabolic impairment and help differentiate between minor, transient effects and significant, progressive drug-induced liver injury. |
| Paracetamol (Acetaminophen) | Analgesic, Antipyretic | In cases of overdose, the depletion of glutathione and accumulation of a toxic metabolite (NAPQI) leads to severe hepatocellular necrosis. | In a research context, to evaluate the extent of functional liver mass damage and monitor recovery of metabolic pathways post-injury. |
Computational and Mathematical Modeling in 13c Metabolic Flux Analysis
Development of Constraint-Based Metabolic Models for Flux Calculations
Constraint-based modeling is a cornerstone of 13C-Metabolic Flux Analysis (13C-MFA). nih.govarxiv.org These models are built upon a defined metabolic network, which includes a comprehensive list of metabolites and the biochemical reactions that connect them. nih.gov This network is mathematically represented as a stoichiometric matrix (S), where each row corresponds to a metabolite and each column represents a reaction. nih.gov
A key assumption in many 13C-MFA studies is that the system is at a metabolic steady state, meaning the concentrations of intracellular metabolites and the rates of reactions are constant over time. nih.govarxiv.org This steady-state assumption imposes a mass balance constraint on the system, where the production rate of each internal metabolite equals its consumption rate. frontiersin.org This can be expressed mathematically as S • v = 0, where 'v' is the vector of metabolic fluxes. nih.gov
However, the stoichiometric constraints alone are often insufficient to determine a unique flux distribution because the system is typically underdetermined, with more reactions (variables) than metabolite balances (equations). nih.gov To narrow down the possible solutions, additional constraints are incorporated. These can include measured extracellular fluxes, such as the uptake rate of the 13C-labeled substrate (e.g., D-Galactose-1-13C) and the secretion rates of products. nih.gov The crucial constraints in 13C-MFA come from the isotopic labeling data itself, which provide highly informative insights into the flow of carbon atoms through the network. nih.govplos.org
Recently, efforts have been made to expand the scale of these models from small, central carbon metabolism networks to genome-scale models. nih.govplos.org One approach, termed two-scale 13C Metabolic Flux Analysis (2S-13C MFA), uses the detailed labeling data to constrain the fluxes in the central carbon metabolism, and these constrained fluxes are then used to predict flux distributions throughout the entire genome-scale network. plos.org This method has the advantage of providing a more comprehensive view of cellular metabolism without relying on assumptions like maximizing biomass production, which is often used in Flux Balance Analysis (FBA). plos.org
Algorithms for Determining Flux Distribution from Measured Isotopic Labeling Patterns (e.g., Mass Distribution Vectors)
The core challenge in 13C-MFA is to determine the set of metabolic fluxes that best explains the measured isotopic labeling patterns of intracellular metabolites. researchgate.net These patterns are typically measured as Mass Distribution Vectors (MDVs), which represent the fractional abundance of each mass isotopomer of a given metabolite. The process of inferring fluxes from MDVs is an inverse problem that requires sophisticated algorithms. researchgate.net
The process generally involves an iterative optimization procedure. researchgate.net It starts with an initial guess of the flux distribution. Using this guessed flux map and the known atomic transitions in the metabolic reactions, a theoretical labeling pattern for the measured metabolites is simulated. nih.govfrontiersin.org This simulated pattern is then compared to the experimentally measured MDVs. The difference between the simulated and measured data is quantified by an objective function, typically the sum of squared residuals (SSR), which is weighted by the experimental variance. nih.gov
An optimization algorithm is then used to iteratively adjust the flux distribution to minimize the SSR. researchgate.net This process continues until a flux map that provides the best fit to the experimental data is found. nih.gov Various algorithms can be employed for this optimization, including gradient descent methods and more advanced deterministic algorithms like non-linear least squares with inequality constraints (NLSIC). researchgate.netoup.com
A significant advancement in the simulation of isotopic labeling patterns was the development of the Elementary Metabolite Unit (EMU) framework. frontiersin.orgnih.gov This framework simplifies the complex network of isotopic labeling by breaking it down into the smallest units of metabolites that are relevant for simulating the measured labeling patterns. This approach significantly reduces the computational burden and has been adopted by many 13C-MFA software tools. nih.gov
More recently, machine learning approaches, such as artificial neural networks (ANNs) and k-nearest neighbors (KNN) regression, are being explored to directly link measured isotope labeling patterns to metabolic flux distributions. nih.govbiorxiv.org These methods are trained on large datasets of simulated labeling patterns and their corresponding fluxes. Once trained, they can rapidly predict fluxes from experimental data, potentially bypassing the computationally intensive iterative optimization process. biorxiv.org
Integration of Multi-Omics Data (e.g., transcriptomics, proteomics) with Flux Analysis for Systems-Level Understanding
To gain a more holistic, systems-level understanding of cellular regulation, researchers are increasingly integrating 13C-MFA data with other "omics" datasets, such as transcriptomics (measuring mRNA levels) and proteomics (measuring protein levels). biorxiv.orgportlandpress.com While metabolic fluxes represent the actual activity of metabolic pathways, transcriptomic and proteomic data provide information about the expression of the genes and the abundance of the enzymes that catalyze these reactions. portlandpress.com
The integration of these disparate data types can reveal complex regulatory mechanisms that govern metabolic responses to genetic or environmental perturbations. portlandpress.com For example, by combining flux data with transcriptomic data, researchers can identify key regulatory genes that are correlated with changes in metabolic productivity. frontiersin.org
Several computational strategies exist for integrating multi-omics data. frontiersin.orgresearchgate.netbiorxiv.org One approach is to use the omics data to further constrain the metabolic models used in flux analysis. For instance, transcriptomic data can be used to infer which reactions are likely to be active or inactive in the cell, thereby refining the solution space for flux calculations. frontiersin.org Thermodynamic principles, informed by metabolomic data (absolute metabolite concentrations), can also be used to determine the reversibility of reactions under specific conditions. frontiersin.org
Another approach involves analyzing the different omics datasets in parallel and then looking for correlations and patterns. frontiersin.org For example, a study on Escherichia coli grown on different carbon sources measured metabolic fluxes, transcript levels, and metabolite concentrations to infer regulatory events that drive metabolic adaptation. portlandpress.com
However, the integration of multi-omics data presents several challenges. researchgate.netbiorxiv.org These include dealing with different data formats, high dimensionality of the data, and the need for appropriate data normalization techniques. biorxiv.org Furthermore, the relationship between transcript levels, protein levels, and metabolic fluxes is not always linear, making direct integration complex. portlandpress.com Despite these challenges, the integrated analysis of multi-omics data holds great promise for a more complete understanding of cellular systems. biorxiv.org
Software Tools and Platforms for 13C-MFA Data Processing and Simulation
A variety of software tools and platforms have been developed to facilitate the complex computational workflows of 13C-MFA. oup.comgithub.io These tools assist researchers with tasks ranging from experimental design and data processing to flux calculation and visualization. The availability of these software packages has made 13C-MFA more accessible to the broader scientific community. nih.gov
Many modern 13C-MFA software packages are built upon the efficient Elementary Metabolite Unit (EMU) framework. nih.gov They often require a proprietary platform like MATLAB to run, although open-source alternatives are becoming more common. nih.gov
Below is a table summarizing some of the commonly used software tools for 13C-MFA:
| Software | Key Features | Platform/Language |
| 13CFLUX2 | High-performance suite for designing and evaluating 13C labeling experiments. Supports multicore CPUs and compute clusters. Uses a specialized language called FluxML. oup.com | C++, Linux/Unix |
| INCA | A platform for both stationary and isotopically non-stationary metabolic flux analysis. github.io | MATLAB |
| WUFlux | An open-source platform with a user-friendly interface. Provides templates for different prokaryotic species and can correct mass spectrometry data. github.io | Open-source, available online |
| OpenFLUX | An efficient modeling software for 13C-based metabolic flux analysis. github.io | MATLAB |
| mfapy | An open-source Python package that offers flexibility and extensibility for customized data analysis procedures. nih.gov | Python |
| FluxPyt | A free and open-source Python-based software for stationary 13C-MFA. It uses the EMU framework and can automatically generate flux maps. nih.gov | Python |
| fluxTrAM | A semi-automated pipeline for processing tracer-based metabolomics data and integrating it with genome-scale metabolic models. biorxiv.orgresearchgate.net | Integrates various software packages, including those in the COBRA Toolbox. |
| ML-Flux | An open-source web tool that uses machine learning (deep learning) to rapidly compute fluxes from isotope tracing experiments. biorxiv.org | Web-based |
These tools vary in their specific algorithms, user-friendliness, and flexibility. The choice of software often depends on the specific needs of the research project, the complexity of the metabolic model, and the computational expertise of the user. oup.comnih.gov The development of open-source and user-friendly platforms continues to be an important area of research, aiming to make 13C-MFA a more routine and accessible technique for a wider range of scientists. nih.govgithub.io
Future Directions and Emerging Research Avenues for D Galactose 1 13c Applications
Expansion of Multi-Isotope Tracing Approaches
The concurrent administration of multiple stable isotopes, such as 13C, 2H (deuterium), and 15N, offers a more comprehensive and dynamic view of metabolic pathways. otsuka.co.jp While D-Galactose-1-13C provides specific information about the entry and initial processing of galactose, co-administering it with other labeled compounds can elucidate the downstream fate of its metabolic products. For instance, combining this compound with 15N-labeled amino acids can track the incorporation of carbon from galactose into the amino acid pool, providing insights into the interplay between carbohydrate and amino acid metabolism. Similarly, the use of deuterium-labeled water (D₂O) alongside this compound can reveal the rates of de novo lipogenesis and gluconeogenesis, where the carbon backbone from galactose is utilized in the synthesis of new fatty acids and glucose. This multi-isotope approach provides a more holistic picture of metabolic flux and regulation within a biological system.
Development of High-Throughput 13C-MFA for Systems Biology and Drug Screening
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for quantifying intracellular metabolic reaction rates. nih.govsci-hub.se The future of 13C-MFA lies in the development of high-throughput screening (HTS) platforms. nih.gov By automating and miniaturizing cell culture, sample preparation, and analytical processes, researchers can perform dozens of metabolic flux analyses in a fraction of the time previously required. nih.gov
This advancement is particularly relevant for systems biology, where the goal is to understand the complex interactions within a biological system. High-throughput 13C-MFA, using tracers like this compound, will enable the large-scale analysis of how genetic and environmental perturbations affect metabolic networks. nih.gov Furthermore, in the realm of drug discovery, these platforms can be used to screen compound libraries for their effects on cellular metabolism, identifying potential therapeutic candidates that target specific metabolic pathways. The ability to rapidly assess the metabolic phenotype of numerous cell lines or under various conditions will significantly accelerate research in both basic and applied sciences. sci-hub.sedtu.dk
Advanced Applications in Personalized Medicine and Disease Biomarker Discovery through Metabolic Signatures
The unique metabolic profiles, or "metabolic signatures," of individuals are increasingly recognized as critical indicators of health and disease. nih.gov this compound can be a valuable tool in personalized medicine by helping to elucidate these individual metabolic phenotypes. longdom.org The rate and pattern of this compound metabolism can reveal subtle differences in enzyme activity and pathway regulation, which may be linked to disease susceptibility or treatment response. researchgate.net
For example, in genetic disorders like galactosemia, which affects galactose metabolism, tracing the fate of this compound can provide a more detailed understanding of the metabolic consequences of the genetic defect. frontiersin.org This can lead to the discovery of novel biomarkers for disease diagnosis, prognosis, and monitoring of therapeutic interventions. nih.govfrontiersin.org By analyzing the isotopic enrichment in various downstream metabolites, researchers can identify metabolic bottlenecks and compensatory pathways, offering targets for personalized therapeutic strategies. longdom.orgresearchgate.net
Novel Biotechnological Applications in Microbial Fermentation and Enzyme-Catalyzed Conversions for Bio-product Production
Beyond its use in studying human metabolism, this compound has significant potential in biotechnology. D-galactose is an abundant monosaccharide found in sources like macroalgae and dairy byproducts. nih.govresearchgate.net Its conversion into valuable bioproducts through microbial fermentation and enzymatic processes is an area of active research. nih.govresearchgate.net
One of the most promising applications is in the production of D-tagatose, a low-calorie sweetener. nih.govmdpi.com L-arabinose isomerase is a key enzyme that catalyzes the conversion of D-galactose to D-tagatose. researchgate.netthescipub.com By using this compound as a tracer, researchers can precisely track the efficiency of this conversion and optimize the process. This includes studying the kinetics of the enzymatic reaction and identifying metabolic bottlenecks in microbial strains engineered for D-tagatose production. nih.gov
Furthermore, D-galactose can be fermented to produce biofuels. nih.govresearchgate.net Tracing the path of the 13C label from this compound through the intricate network of microbial metabolic pathways can help in engineering more efficient biofuel-producing microorganisms.
Integration with Advanced Imaging Techniques for Spatially Resolved Metabolic Flux
A major frontier in metabolic research is the ability to visualize metabolic activity within intact tissues and even single cells. nih.gov Integrating this compound tracing with advanced imaging techniques holds the key to achieving spatially resolved metabolic flux analysis.
Techniques like mass spectrometry imaging (MSI) can detect the spatial distribution of molecules, including 13C-labeled metabolites, within a tissue sample. acs.org By administering this compound and then analyzing tissue sections with MSI, researchers can map out where and how galactose is being metabolized. This could reveal, for example, metabolic heterogeneity within a tumor, where different regions may have distinct metabolic profiles.
Another promising approach is the use of positron emission tomography (PET). While PET typically uses radioisotopes, the principles of tracer kinetics are similar. Studies using the galactose analog 2-[18F]fluoro-2-deoxygalactose (FDGal) with PET have already demonstrated the feasibility of quantifying hepatic galactose uptake and metabolism in vivo. nih.gov Future developments could potentially enable the detection of stable isotopes like 13C with high sensitivity, allowing for dynamic, non-invasive imaging of this compound metabolism in living organisms. This would provide unprecedented insights into organ-specific and even cell-specific metabolic fluxes in real-time.
Q & A
Basic: What are the critical steps for synthesizing and characterizing D-Galactose-1-13C with high isotopic purity?
Methodological Answer:
Synthesis typically involves enzymatic or chemical methods to introduce the 13C label at the C1 position. Post-synthesis, characterization requires:
- HPLC (≥99% purity verification; ensure mobile phase compatibility with polar carbohydrates) .
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via [α]25/D optical activity (+79.0 in H2O with trace NH4OH) and 13C enrichment at C1 using 1H-13C HSQC spectra .
- Mass Spectrometry (MS) : Validate isotopic enrichment (M+1 mass shift) and rule out impurities like unlabeled galactose or degradation products .
Basic: How can researchers confirm isotopic purity of this compound in experimental settings?
Methodological Answer:
Combine NMR and isotope-ratio mass spectrometry (IRMS) :
- 13C NMR : A singlet peak at ~93 ppm (C1 position) confirms labeling specificity, while absence of signals at natural abundance (~1.1%) indicates ≥99% isotopic purity .
- IRMS : Quantify 13C/12C ratios using combustion followed by gas-phase analysis. Calibrate against certified standards to avoid matrix effects .
Advanced: How to design tracer studies using this compound for metabolic flux analysis (MFA) in mammalian systems?
Methodological Answer:
- Cell Culture Setup : Use tracer media with this compound as the sole carbon source. Pre-condition cells in galactose-adapted media to avoid catabolic repression .
- Sampling Timepoints : Collect intracellular metabolites at 0, 15, 30, 60, and 120 min to capture dynamic labeling patterns .
- Data Integration : Combine LC-MS/MS data with computational models (e.g., INCA or OpenFLUX) to map flux distributions in the Leloir pathway .
Advanced: How to resolve contradictions in isotopic enrichment data across replicate experiments?
Methodological Answer:
- Replicate Validation : Ensure consistent cell viability, nutrient availability, and tracer concentration. Use internal standards (e.g., U-13C-glucose) to normalize batch effects .
- Analytical Cross-Check : Compare NMR, MS, and IRMS results. Discrepancies may arise from ion suppression in MS or incomplete polarization transfer in NMR .
- Statistical Rigor : Apply multivariate analysis (e.g., PCA) to distinguish technical noise from biological variability .
Advanced: What are the stability considerations for this compound in long-term storage?
Methodological Answer:
- Storage Conditions : Lyophilized powder stored at -20°C in airtight, amber vials minimizes hydrolysis and isotopic exchange. Avoid aqueous solutions >48 hours unless stabilized with 0.02% sodium azide .
- Periodic QC : Re-test purity every 6 months via HPLC and NMR. Degradation products (e.g., galactonic acid) indicate oxidative breakdown .
Advanced: How to quantify this compound in complex biological matrices (e.g., plasma or tissue homogenates)?
Methodological Answer:
- Sample Preparation : Deproteinize using cold methanol/acetonitrile (4:1 v/v), then derivatize with methoxyamine hydrochloride and MSTFA for GC-MS analysis .
- LC-MS/MS Optimization : Use a HILIC column (e.g., Acquity BEH Amide) with 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 180→60 (13C-labeled) and 179→59 (unlabeled) .
Advanced: What NMR parameters optimize detection of 13C-labeled galactose in crowded spectral regions?
Methodological Answer:
- Pulse Sequences : Use 1H-13C HSQC with adiabatic pulses to enhance sensitivity in carbohydrate regions. Set 13C spectral width to 100 ppm (centered at 95 ppm) .
- Decoupling : Apply GARP4 decoupling during acquisition to suppress 13C-1H coupling artifacts .
- Dynamic Range : Adjust receiver gain to avoid saturation of dominant natural abundance signals .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves (tested for ≥30-minute breakthrough time) and safety goggles. Avoid latex due to permeability risks .
- Ventilation : Handle lyophilized powder in a fume hood to prevent inhalation. For spills, neutralize with 70% ethanol and collect residues in sealed containers .
Advanced: How to integrate this compound into multi-omics workflows (e.g., fluxomics with transcriptomics)?
Methodological Answer:
- Parallel Sampling : Extract RNA and metabolites simultaneously using TRIzol-based protocols to correlate flux data with gene expression .
- Data Alignment : Use time-resolved labeling curves (from MS) and RNA-seq clusters to identify regulatory nodes (e.g., GAL gene family in yeast) .
Advanced: What are the pitfalls in interpreting 13C isotopic patterns in non-model organisms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
